N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea
Overview
Description
N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea, also known as FP-1, is a synthetic compound that has been studied for its potential therapeutic applications. FP-1 is classified as a piperazine derivative and has been shown to possess a range of biological activities that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea is not fully understood, but it is believed to act by inhibiting various enzymes and receptors in the body. For example, N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea has been shown to have a range of biochemical and physiological effects in the body. For example, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. It has also been shown to reduce inflammation and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea has several advantages for use in lab experiments, including its high purity and stability. However, one limitation is that it is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea. One area of research could focus on its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Another area of research could focus on its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea and to identify potential side effects or toxicity.
Scientific Research Applications
N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea was shown to induce cell cycle arrest and apoptosis, suggesting that it may be a potential anticancer agent.
Another area of research has focused on N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea's potential as a treatment for neurodegenerative diseases. In a study conducted on mice with Alzheimer's disease, N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea was shown to improve cognitive function and reduce amyloid-beta plaque formation in the brain. This suggests that N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea may have a neuroprotective effect and could be a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[3-[4-(4-methylsulfanylphenyl)piperazin-1-yl]propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4OS/c1-28-18-9-7-17(8-10-18)26-15-13-25(14-16-26)12-4-11-23-21(27)24-20-6-3-2-5-19(20)22/h2-3,5-10H,4,11-16H2,1H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLPGRMEXAUBOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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